7-Chloro-1-(4-nitrophenyl)isochromane
Overview
Description
It has a molecular formula of C15H12ClNO3 and a molecular weight of 289.71 g/mol. This compound is characterized by the presence of a chloro group at the 7th position and a nitrophenyl group at the 1st position of the isochromane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane involves several steps. One common method includes the reaction of 7-chloroisochroman-1-one with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-nitrophenyl)isochromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted isochromanes
Scientific Research Applications
7-Chloro-1-(4-nitrophenyl)isochromane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-nitrophenyl)isochromane is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group may facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-(4-methylphenyl)isochromane
- 7-Chloro-1-(4-aminophenyl)isochromane
- 7-Chloro-1-(4-hydroxyphenyl)isochromane
Uniqueness
7-Chloro-1-(4-nitrophenyl)isochromane is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJUBRIDNBRQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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